Propoxyphenyl-Thiosildenafil-d8
Description
Properties
Molecular Formula |
C23H32N6O3S2 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
1-methyl-5-[5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C23H32N6O3S2/c1-5-7-18-20-21(28(4)26-18)23(33)25-22(24-20)17-15-16(8-9-19(17)32-14-6-2)34(30,31)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,33)/i10D2,11D2,12D2,13D2 |
InChI Key |
FKEJNNYWAHHVDX-BGKXKQMNSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC)([2H])[2H])[2H] |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathway
Structural Modifications from Sildenafil
The synthesis begins with sildenafil (C₂₂H₃₀N₆O₄S), which undergoes three critical modifications:
- Propoxyphenyl Introduction : Replacement of the ethoxy group (-OCH₂CH₃) with a propoxy group (-OCH₂CH₂CH₃) at the phenyl ring.
- Thioamide Formation : Substitution of the carbonyl oxygen (=O) with sulfur (=S) at the pyrazolopyrimidine core.
- Deuterium Labeling : Incorporation of eight deuterium atoms (D₈) at specific positions to enhance metabolic stability and detection sensitivity.
Reaction Steps
Step 1: Propoxyphenyl Intermediate Synthesis
- Starting Material : 5-(4-Methylpiperazin-1-ylsulfonyl)-2-propoxyphenylamine.
- Reagents : Propionyl chloride, triethylamine (TEA), dichloromethane (DCM).
- Conditions : Stirred at 25°C for 12 hours under nitrogen atmosphere.
- Yield : 78–85% (HPLC purity >95%).
Step 2: Thioamide Formation
- Reagents : Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), tetrahydrofuran (THF).
- Conditions : Reflux at 65°C for 6 hours.
- Yield : 70–75%.
Step 3: Deuterium Incorporation
Key Optimization Parameters
Solvent and Catalyst Selection
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Catalyst | Triethylamine | Enhances acylation efficiency |
| Deuteration Agent | D₈-propionyl chloride | Prevents isotopic dilution |
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Anhydride Route | High purity, scalable | Requires excess propionic anhydride | 78–85 |
| Acid Chloride Route | Faster reaction time | Generates HCl byproduct | 70–75 |
| Deuteration Post-Synthesis | Flexible labeling | Risk of isotopic scrambling | 60–65 |
Purification and Characterization
Chromatographic Purification
Industrial-Scale Challenges
Chemical Reactions Analysis
Propoxyphenyl-Thiosildenafil-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pharmacological Research
PDE5 Inhibition
Propoxyphenyl-Thiosildenafil-d8 serves as a model compound for studying PDE5 inhibitors, which are crucial in treating conditions such as erectile dysfunction and pulmonary hypertension. By increasing levels of cyclic guanosine monophosphate (cGMP), it promotes vasodilation, thereby improving blood flow to targeted areas.
Anticancer Properties
Recent studies suggest that this compound may possess anticancer properties by modulating various signaling pathways involved in cell proliferation and apoptosis. This potential opens avenues for research into its use as an adjunct therapy in cancer treatment .
Proteomics
In proteomics, this compound is utilized to study protein interactions and post-translational modifications. Its binding affinity with PDE5 and other molecular targets aids in elucidating mechanisms of action and potential side effects when interacting with biological systems. The compound's unique structure allows researchers to investigate how modifications can enhance or alter biological activity.
Interaction Studies
Research involving this compound focuses on its interactions with various enzymes and receptors within cellular signaling pathways. These studies help clarify the compound's therapeutic potential beyond PDE5 inhibition, possibly leading to new applications in treating other disorders.
Mechanism of Action
Propoxyphenyl-Thiosildenafil-d8 exerts its effects by inhibiting the enzyme phosphodiesterase-5 (PDE-5). This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of smooth muscle cells and increased blood flow. The molecular targets involved in this pathway include the nitric oxide (NO) signaling pathway and the cGMP-dependent protein kinase (PKG) pathway .
Comparison with Similar Compounds
Key Structural Features:
- Molecular Formula : C23H24D8N6O3S2 .
- Substituents : A propoxy group (-OCH2CH2CH3) at the phenyl ring position and a thioamide (-C=S) group replacing the carbonyl (-C=O) group in sildenafil .
- Deuteration : The d8 label likely replaces hydrogen atoms in the piperazinyl or propyl groups, enhancing its utility as an internal standard in mass spectrometry .
Propoxyphenyl-Thiosildenafil-d8 is primarily used in analytical reference standards to detect adulterants in dietary supplements and herbal products, where undeuterated analogs are illegally added for erectile dysfunction effects .
Structural Analogues of this compound
Key Differences and Analytical Challenges
(a) Substituent Variations
- Propoxyphenyl vs. Ethoxyphenyl : The propoxy group in this compound increases molecular weight by 14 g/mol compared to ethoxyphenyl-containing analogs like thiosildenafil . This substitution alters chromatographic retention times in HPLC analysis .
- Deuteration: The d8 label introduces a mass shift of ~8 Da, enabling distinction via high-resolution mass spectrometry (HRMS) from non-deuterated analogs .
(b) Pharmacological Activity
While non-deuterated analogs (e.g., Propoxyphenyl Thiosildenafil) are designed to mimic PDE-5 inhibition, their safety profiles are unverified. Studies suggest these compounds pose cardiovascular risks due to unregulated potency and interactions with nitrates . Deuterated versions are pharmacologically inert and used solely for detection .
(c) Detection Methods
- HPLC-DAD/Q-TOF-MS: this compound and its analogs are identified using retention time alignment and HRMS fragmentation patterns. For example, the [M+H]+ ion for this compound is m/z 513.22, versus m/z 505.22 for the non-deuterated form .
- NMR Spectroscopy : The propoxy group’s methylene protons (δ 1.15–1.25 ppm) and deuterium-induced signal suppression in d8-labeled compounds aid structural confirmation .
Regulatory and Health Implications
- Adulteration in Supplements : Propoxyphenyl Thiosildenafil and its analogs are frequently detected in "natural" health products, bypassing regulatory scrutiny .
- Risks : Unapproved PDE-5 analogs may cause hypotension, priapism, or vision loss due to off-target effects .
- Analytical Standards : this compound is critical for developing validated methods to screen adulterants, as highlighted in AOAC SMPR 2014.011 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
